3-(3-Acetylphenoxy)propanoic acid
Description
3-(3-Acetylphenoxy)propanoic acid is a synthetic propanoic acid derivative featuring a phenoxy group substituted with an acetyl moiety at the 3′ position of the aromatic ring.
Properties
Molecular Formula |
C11H12O4 |
|---|---|
Molecular Weight |
208.21g/mol |
IUPAC Name |
3-(3-acetylphenoxy)propanoic acid |
InChI |
InChI=1S/C11H12O4/c1-8(12)9-3-2-4-10(7-9)15-6-5-11(13)14/h2-4,7H,5-6H2,1H3,(H,13,14) |
InChI Key |
PFKGLCJKPYPMCX-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=CC=C1)OCCC(=O)O |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OCCC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Propanoic Acid Derivatives and Their Properties
Key Structural Determinants of Activity
Hydroxyl Groups: 3-(3′-Hydroxyphenyl)propanoic acid is a primary colon metabolite of polyphenols, with its bioactivity linked to dehydroxylation and oxidation pathways . Hydroxyl groups enhance solubility and interaction with cellular targets but may reduce metabolic stability. In contrast, chlorinated derivatives (e.g., 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid) show enhanced antimicrobial potency due to increased lipophilicity and membrane disruption .
Amino and Heterocyclic Modifications: 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives leverage amino-linked aromatic/heterocyclic groups to target eukaryotic pathways (e.g., kinase inhibition in cancer cells) . Substitutions like nitro or methoxy groups modulate electron distribution, affecting binding affinity.
Acetylphenoxy vs. Hydroxyphenyl: The acetyl group in 3-(3-acetylphenoxy)propanoic acid may sterically hinder enzyme binding compared to hydroxylated analogs. However, it could improve bioavailability by resisting rapid phase II metabolism (e.g., glucuronidation).
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